3-Aminoisonicotinic acid hydrate
Description
Contextualization within Pyridine (B92270) Carboxylic Acids and Aminopyridine Derivatives
3-Aminoisonicotinic acid hydrate (B1144303) belongs to two important classes of organic compounds: pyridine carboxylic acids and aminopyridine derivatives. Pyridine carboxylic acids are characterized by a pyridine ring with one or more carboxyl groups attached. These compounds and their derivatives are of great interest due to their presence in many biologically active molecules.
Aminopyridines, on the other hand, are pyridine derivatives where one or more hydrogen atoms on the ring are replaced by an amino group. The introduction of an amino group can significantly influence the electronic properties and reactivity of the pyridine ring, as well as provide a site for further functionalization.
3-Aminoisonicotinic acid hydrate uniquely combines the features of both these classes. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the amino group can be acylated, alkylated, or used in coupling reactions. This dual functionality makes it a highly versatile reagent in organic synthesis.
Significance in Heterocyclic Compound Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. Pyridine and its derivatives are among the most important classes of heterocyclic compounds.
The significance of this compound in this field stems from its utility as a building block for more complex heterocyclic systems. chemimpex.com Its structure is a key component in the synthesis of various biologically active molecules. chemimpex.com Researchers utilize this compound as a starting material or intermediate to construct novel scaffolds with potential applications in pharmaceuticals and agrochemicals. chemimpex.com
Overview of Key Research Areas and Interdisciplinary Connections
The unique structural features of this compound have led to its application in several key research areas, highlighting its interdisciplinary nature.
Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemicalbook.comchemimpex.com It is particularly noted for its use in the development of treatments for neurological disorders, as well as in anti-tuberculosis and anti-cancer research. chemimpex.comchemimpex.com Its ability to act as a scaffold allows for the creation of molecules with enhanced efficacy and specificity. chemimpex.com
Biochemical Research: In the field of biochemistry, this compound is employed in studies concerning enzyme inhibition and receptor binding. chemimpex.comchemimpex.com These investigations provide valuable insights into metabolic pathways and help identify potential therapeutic targets. chemimpex.com
Materials Science: The compound is also being explored for its potential role in the creation of novel materials. chemimpex.com Its ability to form stable complexes with metal ions through its amino and carboxylic acid groups makes it a candidate for use in the development of polymers, nanomaterials, and metal-organic frameworks (MOFs). chemimpex.com These materials could have applications in improving the performance of electronic devices and in catalysis. chemimpex.com
Coordination Chemistry: As a ligand, 3-aminoisonicotinic acid can coordinate with metal ions to form stable complexes. chemimpex.com This property is leveraged in the field of coordination chemistry to create new catalysts and materials with specific electronic or magnetic properties. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2109012-60-2; 7529-20-6 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.141 |
IUPAC Name |
3-aminopyridine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H6N2O2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3H,7H2,(H,9,10);1H2 |
InChI Key |
VDYSSTUAODLUMK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1C(=O)O)N.O |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Aminoisonicotinic Acid Hydrate
Established Synthetic Pathways to 3-Aminoisonicotinic Acid
While various methods exist for the synthesis of 3-aminoisonicotinic acid, some of the most established routes commence from readily available pyridine (B92270) derivatives. These pathways often involve multi-step sequences to introduce the required amino and carboxyl functionalities at the 3- and 4-positions of the pyridine ring, respectively.
One notable, though less commonly detailed, pathway is said to involve the reaction of 4-pyridinecarboxaldehyde (B46228) with glycine. However, more extensively documented and widely employed syntheses start from precursors like 4-cyanopyridine (B195900), 3-methyl-4-nitropyridine-N-oxide, or 3,4-pyridinedicarboximide (B189428).
A prominent method involves the Hofmann rearrangement of 3,4-pyridinedicarboximide. In this synthesis, 3,4-pyridinedicarboximide is treated with a reagent like bromine in an aqueous solution of sodium hydroxide. The reaction proceeds through the formation of an intermediate N-bromoimide, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate and acidification yields 3-aminoisonicotinic acid. ambeed.com
Another key precursor is 3-methyl-4-nitropyridine (B157339) N-oxide. orgsyn.orgsigmaaldrich.com The synthesis from this starting material involves the reduction of the nitro group and the deoxygenation of the N-oxide, alongside the oxidation of the methyl group to a carboxylic acid. These transformations can be carried out in a specific sequence to achieve the desired product.
The conversion of 4-cyanopyridine to isonicotinic acid through hydrolysis is a well-established industrial process. researchgate.netbioencapsulation.net While this provides the isonicotinic acid backbone, further steps are required to introduce the amino group at the 3-position. One approach could involve the nitration of isonicotinic acid followed by reduction.
A different strategy for constructing the 3-aminoisonicotinic acid core involves a one-pot synthesis reminiscent of the Guareschi–Thorpe condensation. This method utilizes the reaction of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride to build the substituted 2-amino-isonicotinic acid skeleton. acs.org
The table below summarizes some of the key starting materials and the general synthetic strategies employed to produce 3-aminoisonicotinic acid and its derivatives.
| Starting Material | General Synthetic Strategy | Key Intermediates |
| 3,4-Pyridinedicarboximide | Hofmann Rearrangement | N-Bromoimide, Isocyanate |
| 3-Methyl-4-nitropyridine N-oxide | Reduction of Nitro Group, Deoxygenation, Oxidation of Methyl Group | 3-Methyl-4-aminopyridine, 3-Amino-4-methylpyridine |
| 4-Cyanopyridine | Hydrolysis, Nitration, Reduction | Isonicotinic acid, 3-Nitroisonicotinic acid |
| 2,4-Dioxo-carboxylic acid ethyl esters | Condensation and Cyclization | Substituted 2-amino-pyridine-3,4-dicarboxylic acid |
Derivatization Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 3-aminoisonicotinic acid is a prime site for derivatization, enabling the synthesis of a wide array of functionalized molecules. Standard esterification reactions can be carried out by treating the acid with an alcohol in the presence of an acid catalyst to yield the corresponding esters. For instance, reaction with methanol (B129727) or ethanol (B145695) would produce methyl 3-aminoisonicotinate or ethyl 3-aminoisonicotinate, respectively.
Furthermore, the carboxylic acid can be converted to an acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-aminoisonicotinoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with various nucleophiles, including amines and alcohols, to form amides and esters.
The formation of amides is another crucial transformation. Direct coupling of the carboxylic acid with an amine, facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provides a straightforward route to a diverse range of N-substituted 3-aminoisonicotinamides.
Reactions Involving the Amino Group (e.g., Schiff Base Formation)
The amino group at the 3-position of the pyridine ring is nucleophilic and can participate in a variety of chemical transformations. One of the most common reactions is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base.
The amino group can also be acylated through reaction with acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(4-carboxypyridin-3-yl)acetamide. This transformation is often used to protect the amino group or to introduce specific functionalities.
Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 3-position, such as halogens, cyano, or hydroxyl groups.
Cyclization and Formation of Fused Heterocycles (e.g., Pyrido[3,4-d]pyrimidines)
The bifunctional nature of 3-aminoisonicotinic acid, possessing both an amino and a carboxylic acid group in a 1,2-relationship on the pyridine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These cyclization reactions often lead to the formation of pyrido[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities.
For example, reaction of 3-aminoisonicotinic acid with a one-carbon synthon, such as formamide (B127407) or orthoformates, can lead to the formation of a pyrimidinone ring fused to the pyridine core. Similarly, condensation with ureas or thioureas can yield the corresponding pyrido[3,4-d]pyrimidin-4(3H)-ones or their thio-analogs.
The reaction with β-dicarbonyl compounds or their equivalents provides another route to fused heterocycles. For instance, condensation with a β-ketoester can lead to the formation of a substituted pyrido[3,4-d]pyridine ring system. The specific reaction conditions and the nature of the cyclizing agent determine the structure of the resulting fused heterocycle.
Investigation of Reaction Mechanisms and Kinetics in Synthesis
The synthesis of 3-aminoisonicotinic acid and its derivatives often involves well-studied reaction mechanisms. The Hofmann rearrangement, for instance, proceeds through a concerted 1,2-shift of the pyridyl group from the carbonyl carbon to the nitrogen atom of the nitrene intermediate, which is generated from the deprotonated N-bromoamide. iwu.edu The kinetics of this rearrangement can be influenced by factors such as temperature and the concentration of the base.
In the synthesis of fused heterocycles, the reaction mechanisms typically involve an initial nucleophilic attack of the amino group on an electrophilic center of the cyclizing agent, followed by an intramolecular cyclization and dehydration or elimination of a small molecule. The kinetics of these reactions are dependent on the reactivity of the starting materials and the reaction conditions, such as temperature and the presence of a catalyst. For example, the rate of Schiff base formation is known to be pH-dependent, with the maximum rate often observed at a mildly acidic pH that facilitates both the protonation of the carbonyl group and the dehydration of the carbinolamine intermediate.
The study of reaction mechanisms and kinetics is crucial for optimizing synthetic yields, minimizing side products, and scaling up the production of 3-aminoisonicotinic acid and its valuable derivatives.
Coordination Chemistry and Metal Organic Frameworks Mofs Involving 3 Aminoisonicotinic Acid Hydrate
Ligand Design Principles and Coordination Modes of 3-Aminoisonicotinic Acid in Metal Complexes
The design of metal complexes using 3-aminoisonicotinic acid is predicated on its multifunctional nature. It possesses several potential donor sites for coordination with a metal center: the nitrogen atom of the pyridine (B92270) ring, the two oxygen atoms of the deprotonated carboxylate group, and the nitrogen atom of the amino group. chemimpex.com This versatility allows it to function as a flexible building block in constructing coordination compounds. chemimpex.com
The most common coordination mode for 2-aminocarboxylates involves chelation through the amino group and one oxygen of the carboxylate group, forming a stable five-membered ring. wikipedia.org However, with 3-aminoisonicotinic acid, the spatial arrangement of the functional groups allows for more complex interactions. The pyridine nitrogen and the carboxylate group are often the primary sites for forming extended structures like MOFs.
The coordination modes of 3-aminoisonicotinic acid can be categorized as follows:
Monodentate: Coordination through a single atom, typically the pyridine nitrogen or one carboxylate oxygen.
Bidentate:
Chelating: The ligand binds to a single metal center through two donor atoms, such as the pyridine nitrogen and a carboxylate oxygen, or the amino nitrogen and a carboxylate oxygen. This N,O-bidentate chelation is a common binding motif for amino acids with transition metals. wikipedia.org
Bridging: The ligand connects two different metal centers, for instance, using the pyridine nitrogen and the carboxylate group.
Tridentate: In some cases, the ligand can coordinate to a metal center using three donor sites, such as the pyridine nitrogen, the amino nitrogen, and a carboxylate oxygen. This mode often requires a specific geometric arrangement and a suitable metal ion.
The formation of stable chelate rings is a significant driving force in the coordination of such ligands, enhancing the thermodynamic stability of the resulting metal complexes. wikipedia.org The presence of multiple potential donor sites allows for the creation of structurally diverse complexes, from simple mononuclear species to intricate polynuclear clusters and extended frameworks. wikipedia.orgresearchgate.net
Table 1: Potential Coordination Modes of 3-Aminoisonicotinic Acid
| Coordination Mode | Donor Atoms Involved | Description |
|---|---|---|
| Monodentate | Pyridine N or Carboxylate O | The ligand binds to the metal center through a single point of attachment. |
| Bidentate (Chelating) | Pyridine N and Carboxylate O; or Amino N and Carboxylate O | The ligand forms a chelate ring with a single metal ion, enhancing complex stability. wikipedia.org |
| Bidentate (Bridging) | Pyridine N and Carboxylate Group | The ligand acts as a linker, connecting two separate metal ions. |
| Tridentate | Pyridine N, Amino N, and Carboxylate O | The ligand binds to a single metal ion through three donor sites, leading to a more rigid complex. |
Synthesis and Structural Elucidation of Transition Metal Complexes with 3-Aminoisonicotinic Acid
The synthesis of transition metal complexes with 3-aminoisonicotinic acid typically involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or sulfates) with the ligand in a suitable solvent. nih.govmdpi.com The reaction conditions, such as pH, temperature, and solvent system, can be adjusted to control the stoichiometry and structure of the final product. For instance, mixing simple metal salts with amino acid solutions often yields bis- or tris-complexes for metal ions that favor octahedral coordination. wikipedia.org
Common methods for synthesizing these complexes include:
Solution-phase reaction: Simple mixing of reactants at room or elevated temperatures.
Hydrothermal/Solvothermal synthesis: The reaction is carried out in water or an organic solvent in a sealed vessel at elevated temperatures and pressures. This method is often used to promote the crystallization of products, particularly for MOFs.
Once synthesized, the structural elucidation of these complexes is performed using a combination of analytical techniques:
X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometry of the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to deduce the coordination mode of the ligand. For example, a shift in the stretching frequency of the C=O bond of the carboxylic acid group upon coordination to a metal ion can confirm its involvement in bonding.
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, which helps in verifying its proposed chemical formula.
UV-Vis Spectroscopy and Magnetic Susceptibility: These methods provide information about the electronic environment and oxidation state of the transition metal ion in the complex. researchgate.net
For example, studies on related Schiff base complexes derived from isonicotinic acid show that the ligand can act in a monobasic tridentate fashion, yielding octahedral complexes with various transition metals like Co(II), Ni(II), and Fe(III). researchgate.net
Formation of Main Group Metal Complexes and Salts
3-Aminoisonicotinic acid also forms complexes and salts with main group metals such as Mg(II), Ca(II), and Zn(II). The synthesis procedures are similar to those used for transition metals, often involving the reaction of the corresponding metal chloride with the ligand in a methanolic or aqueous solution. mdpi.com
In these complexes, 3-aminoisonicotinic acid typically acts as a bidentate ligand, coordinating through the oxygen atoms of the carboxylate group. mdpi.com The resulting structures can be discrete molecules or coordination polymers, depending on the coordination preferences of the metal ion and the reaction conditions. For example, research on the related pipemidic acid ligand shows the formation of complexes where the ligand coordinates to Mg(II), Ca(II), and Zn(II) through the two oxygen atoms of the carbonyl and carboxylate groups, forming stable chelates. mdpi.com Zinc(II), in particular, is known to form MOFs with functionalized terephthalic acid linkers, where it can exhibit both tetrahedral and octahedral coordination geometries within the same structure. nih.gov
Rational Design and Synthesis of 3-Aminoisonicotinic Acid-Derived Metal-Organic Frameworks (MOFs)
The rational design of MOFs involves the strategic selection of metal nodes and organic linkers to create crystalline porous materials with desired topologies and functionalities. researchgate.net 3-Aminoisonicotinic acid is an excellent candidate for an organic linker due to its rigid pyridine core and its multiple coordination sites, which can connect metal centers into extended one-, two-, or three-dimensional networks. taylorfrancis.com
The synthesis of MOFs derived from 3-aminoisonicotinic acid typically employs solvothermal or hydrothermal methods. In this process, the ligand and a metal salt are heated in a solvent, leading to the self-assembly and crystallization of the MOF structure. The choice of metal ion, solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.
The presence of the amino (-NH2) group on the 3-aminoisonicotinic acid linker has a profound impact on the structural and functional properties of the resulting MOF. rsc.org While not always directly involved in the primary coordination that forms the framework, this functional group lines the pores of the material, significantly altering the chemical environment within.
Key impacts of amino functionalization include:
Enhanced Selectivity: The basic nature of the amino group provides specific binding sites for acidic guest molecules. This has been widely exploited for applications such as CO2 capture, where the amino groups interact strongly with CO2 molecules. rsc.org
Improved Catalytic Activity: The amino group can act as a basic catalytic site, enhancing the MOF's performance in reactions like Knoevenagel condensation. researchgate.net
Modified Surface Properties: The introduction of amino groups alters the surface energy and Lewis acid-base characteristics of the MOF. nih.gov This can lead to enhanced adsorption properties for various molecules. nih.gov
Influence on Crystal Growth: Amino-functionalization of linkers has been shown to accelerate the formation of crystalline MOFs, even enabling their synthesis in water at room temperature. nih.govnih.gov
Table 2: Effect of Amino Functionalization on MOF Properties
| Property | General Observation | Reference |
|---|---|---|
| Gas Sorption | Often enhances selectivity for acidic gases like CO2 and SF6 due to specific interactions with the -NH2 group. | rsc.orgnih.gov |
| Surface Area (BET) | May decrease compared to the non-functionalized parent MOF. | nih.govnih.gov |
| Catalysis | Can introduce basic catalytic sites, enhancing performance in certain organic reactions. | researchgate.netrsc.org |
| Synthesis | Can accelerate crystallization and enable synthesis under milder conditions. | nih.govacs.org |
| Stability | Generally maintains high physicochemical stability. | researchgate.net |
A significant advantage of using linkers like 3-aminoisonicotinic acid is the potential for pore chemical modification. The accessible amino groups within the MOF pores can be chemically altered after the framework has been synthesized, a technique known as post-synthetic modification (PSM). researchgate.net
PSM allows for the fine-tuning of the MOF's properties without altering its underlying topology. For example, the amino group can be reacted with various molecules to introduce new functionalities, such as:
Grafting of larger organic molecules: This can be used to systematically change the pore size and create hierarchical porosity. researchgate.netrsc.org
Introduction of acidic or basic sites: The reactivity of the amine allows for its conversion into other functional groups, thereby tuning the catalytic or adsorptive properties of the MOF.
Anchoring of metal catalysts: The amino group can serve as an anchor point for single-atom or nanoparticle catalysts.
This "pore engineering" strategy is a powerful tool for developing tailor-made MOFs with optimized characteristics for specific applications, such as enhancing the capture of greenhouse gases like SF6 or the selective removal of contaminants from water. researchgate.netnih.gov Acid treatment is another method used to activate the amino groups, ensuring they are in the free -NH2 form, which can significantly enhance the MOF's adsorption capacity for certain contaminants. google.com
Hydration Effects on Metal Complex and MOF Structural Stability
The presence of water molecules plays a dual role in the structure of metal complexes and MOFs derived from 3-aminoisonicotinic acid and its analogs. Water can be a crucial templating agent during crystal formation and can stabilize the resulting framework through hydrogen bonding. However, the removal of these water molecules upon heating or exposure to a vacuum can lead to structural transformations, which are sometimes irreversible and can result in the collapse of the porous framework.
Detailed research findings from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the stability of these hydrated compounds. TGA measures the change in mass of a sample as a function of temperature, revealing the temperature at which water molecules are lost. DSC complements this by measuring the heat flow associated with these thermal events, indicating whether the dehydration process is endothermic or exothermic.
For instance, studies on coordination polymers with ligands similar to 3-aminoisonicotinic acid demonstrate a multi-step decomposition process. Typically, the initial weight loss at lower temperatures (below 100-150 °C) corresponds to the removal of guest or lattice water molecules. A subsequent weight loss at higher temperatures is often attributed to the loss of water molecules directly coordinated to the metal ions. The framework's stability is then determined by the temperature at which the organic ligand itself begins to decompose, leading to the collapse of the structure.
A notable example of a robust MOF synthesized using 3-aminoisonicotinic acid is the zirconium-based NU-56. acs.org This cationic MOF exhibits significant stability in aqueous solutions, which is a critical attribute for its application in removing contaminants like hexavalent chromium from water. acs.org The stability of NU-56 in water underscores the potential of 3-aminoisonicotinic acid in the design of water-stable MOFs. acs.org
In analogous systems, such as coordination polymers of Cd(II) and Zn(II) with 1-aminobenzene-3,4,5-tricarboxylic acid, the role of water in structural stability is well-documented. nih.gov TGA of these compounds shows distinct steps for the loss of coordinated and lattice water molecules before the framework decomposes at higher temperatures. nih.gov
The following table summarizes typical thermal decomposition data for hydrated coordination polymers, illustrating the different stages of water loss and subsequent framework collapse.
| Compound Type | Initial Weight Loss (Guest H₂O) | Second Weight Loss (Coordinated H₂O) | Framework Decomposition |
| Generic Hydrated Coordination Polymer | ~ 25-150 °C | ~ 150-250 °C | > 250 °C |
This table represents generalized data from studies on various hydrated coordination polymers and is intended to be illustrative.
The structural transformations upon dehydration can be significant. In some cases, the removal of water molecules leads to a rearrangement of the crystal packing. This can result in a change in the coordination environment of the metal ion and the formation of a new crystalline phase with different properties. For some coordination polymers, this dehydration process is destructive, leading to a loss of crystallinity and the collapse of the framework structure.
Supramolecular Chemistry and Crystal Engineering of 3 Aminoisonicotinic Acid Hydrate
Principles of Molecular Self-Assembly and Supramolecular Synthons in Hydrated Systems
Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In the context of 3-aminoisonicotinic acid hydrate (B1144303), the primary forces governing this process are hydrogen bonds, though π–π stacking and van der Waals interactions also contribute. The predictability of these interactions is rooted in the concept of supramolecular synthons : robust and recurring patterns of intermolecular interactions that act as reliable building blocks in crystal engineering. nih.gov
In hydrated systems, the complexity of synthon formation increases. Water molecules are not passive guests but active participants that can either reinforce existing synthons or create entirely new, water-mediated recognition pathways. For molecules like 3-aminoisonicotinic acid, several key synthons can be anticipated:
Carboxylic Acid Homodimer: A common and highly stable R²₂(8) ring motif formed between two carboxylic acid groups.
Pyridine-Carboxylic Acid Heterosynthon: A strong hydrogen bond between the acidic proton of the carboxylic acid and the nitrogen atom of the pyridine (B92270) ring. This is a widely used and dependable synthon in the co-crystallization of pyridine-containing molecules with carboxylic acids. researchgate.net
Amine-Carboxylate Interactions: In the zwitterionic form, strong N-H···O hydrogen bonds form between the protonated amino group and the deprotonated carboxylate group.
The presence of water can disrupt homodimers in favor of forming hydrogen bonds with the individual functional groups. Studies on the hydrated environment of the related molecule 6-aminonicotinic acid show that water can selectively weaken certain intermolecular bonds (like C-H···O) and induce significant structural transitions by forming new O-H···O bonds with the organic molecule. chemicalbook.com This highlights that in hydrated systems, the final assembled structure is a result of a delicate competition and cooperation between direct molecule-molecule interactions and water-mediated linkages.
Role of Hydrogen Bonding Networks in Crystal Lattice Formation of Hydrates
In the case of 3-aminoisonicotinic acid, even its anhydrous form crystallizes as a zwitterion, stabilized by intricate N-H···O and C-H···O hydrogen bonds that form a complex 3D assembly. researchgate.net When water is introduced, it plays a pivotal role in satisfying the hydrogen-bonding potential of all functional groups. Lattice water molecules can act as both hydrogen bond donors and acceptors, bridging between different organic molecules and creating more elaborate and stable networks. nih.gov
Key roles of water in the hydrogen-bonding network include:
Bridging: Water molecules can link the amino group of one molecule to the carboxylate group of another, extending the supramolecular chains or layers.
Charge Separation Stabilization: In the zwitterionic form, water molecules can effectively solvate the charged -NH₃⁺ and -COO⁻ groups, providing electrostatic stabilization.
Formation of Complex Motifs: Water molecules are known to participate in the formation of cyclic hydrogen-bonded motifs, such as tetrameric and hexameric water clusters or mixed rings involving both water and the organic molecule. nih.gov For instance, a common pattern in hydrated amino acid structures is the formation of a six-membered conjugated ring involving a water molecule and the two oxygen atoms of a carboxylate group. bgu.ac.il
The resulting architecture is a delicate balance of interactions. The stability of a particular hydrated crystal depends on the strength and geometry of its hydrogen bonds, with stronger interactions leading to less soluble and more stable salt formations. researchgate.net
Water-Mediated Molecular Recognition and Assembly Processes
Water molecules are not merely space-fillers in a crystal lattice; they are active mediators of molecular recognition and assembly. Their presence can fundamentally alter the crystallization pathway and the final polymorphic form. Water's high polarity and ability to form multiple hydrogen bonds allow it to guide how molecules of 3-aminoisonicotinic acid approach and dock with one another.
Research on amino acid hydration demonstrates that water molecules can be considered an integral component of the biomolecular system, having distinct structural and functional roles. bgu.ac.il This principle extends to the crystallization of amino acid derivatives. Water can mediate interactions by forming hydrogen-bonded bridges between functional groups that are sterically hindered from interacting directly. This water-mediated assembly can lead to the formation of unique supramolecular structures that are inaccessible in anhydrous conditions. chemicalbook.com
For example, a study of a hydrated molecular salt found that lattice water molecules were essential for assembling tetrameric and hexameric motifs through a variety of N-H···O and O-H···O interactions. nih.gov These water-centric motifs then propagate into larger chains, which are further linked to create the final three-dimensional network. This demonstrates a hierarchical assembly process where water first organizes small molecular clusters, which then assemble into the macroscopic crystal. This process of water-mediated recognition is crucial for controlling the nanostructure of organic molecules through hydration. chemicalbook.com
Formation and Characterization of Hydrated Multicomponent Crystals (e.g., with Dicarboxylic Acids)
The formation of multicomponent crystals, or cocrystals, is a cornerstone of crystal engineering. By combining 3-aminoisonicotinic acid with a second molecule (a coformer), it is possible to design novel solid forms with tailored properties. Dicarboxylic acids are particularly effective coformers for pyridine-containing molecules due to the high probability of forming robust pyridine-carboxylic acid heterosynthons. researchgate.net
While specific hydrated cocrystals of 3-aminoisonicotinic acid with dicarboxylic acids are not prominently documented in publicly available literature, the principles of crystal engineering strongly predict their formation. Numerous studies have successfully co-crystallized the related molecule isonicotinamide (B137802) with a range of dicarboxylic acids. researchgate.netrsc.org The inclusion of water in such systems is also common, leading to the formation of hydrated cocrystals where water molecules play a key role in the hydrogen-bonding scheme. mdpi.com
The characterization of these hydrated multicomponent crystals involves a suite of analytical techniques:
Single-Crystal X-ray Diffraction (SCXRD): Provides definitive proof of cocrystal formation and reveals the precise atomic arrangement, including the stoichiometry of the components, the hydrogen-bonding network, and the role of the water molecules.
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to identify new crystalline forms.
Thermal Analysis (DSC/TGA): Determines melting points and dehydration temperatures, providing information about the thermal stability of the hydrated cocrystal.
Spectroscopy (FTIR/Raman): Detects shifts in vibrational frequencies, which indicate changes in the hydrogen-bonding environment of the functional groups upon cocrystal formation.
Table 1: Common Dicarboxylic Acid Coformers in Crystal Engineering
| Dicarboxylic Acid | Chemical Formula | Notes |
|---|---|---|
| Oxalic Acid | HOOC-COOH | Short, rigid coformer often used to form strong hydrogen bonds. |
| Adipic Acid | HOOC-(CH₂)₄-COOH | A flexible coformer used in creating various supramolecular architectures. rsc.orgnih.gov |
| Terephthalic Acid | HOOC-C₆H₄-COOH | A rigid, aromatic coformer often used as a linker in crystal engineering. researchgate.net |
| Isophthalic Acid | HOOC-C₆H₄-COOH | An aromatic coformer used to improve the solubility and bioavailability of active ingredients. mdpi.com |
| Sebacic Acid | HOOC-(CH₂)₈-COOH | A long-chain, flexible aliphatic dicarboxylic acid. rsc.org |
Influence of Hydration on Zwitterionic Tautomerism and Conformational Dynamics
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for 3-aminoisonicotinic acid, which can exist in a neutral form or a zwitterionic (inner salt) form where the carboxylic proton has migrated to the amino group. The presence of water has a profound influence on this equilibrium.
Theoretical calculations performed on the closely related 3-aminonicotinic acid show that while the neutral form is more stable in the gas phase, the zwitterionic form becomes the favorable tautomer in an aqueous environment. researchgate.net This stabilization is a direct result of the hydration of the newly formed charged centers. The polar water molecules can effectively solvate the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups, an interaction that is absent for the neutral molecule. The crystal structure of anhydrous 3-aminoisonicotinic acid confirms that it exists as a zwitterion, stabilized by strong intermolecular N-H···O hydrogen bonds. researchgate.net
Hydration further influences the conformational dynamics. In the anhydrous state, the conformation might be constrained by intramolecular hydrogen bonds. However, a comprehensive analysis of amino acid hydration reveals that the presence of bound water molecules can significantly reduce intramolecular hydrogen bonding in the carboxylate form. bgu.ac.il Water molecules compete for the hydrogen bond donors and acceptors, breaking weaker internal bonds in favor of forming stronger intermolecular bonds with the solvent. This process can lead to:
Increased conformational flexibility of the molecule.
Alleviation of steric strain.
Formation of specific, stable hydration shells around the charged groups.
A common finding is that the cationic form of an amino acid tends to be more hydrated than the zwitterionic form, suggesting a complex interplay between protonation state and the structure of the surrounding water network. bgu.ac.il
Table 2: Energetic Preference of 3-Aminonicotinic Acid Tautomers
| Environment | Favored Tautomer | Energy Difference | Rationale |
|---|---|---|---|
| Gas Phase | Neutral Form | ~92 kJ/mol | In the absence of solvent, the uncharged form is energetically preferred. researchgate.net |
| Water | Zwitterionic Form | ~14 kJ/mol | The polar water environment stabilizes the charged groups of the zwitterion through hydration. researchgate.net |
Computational and Theoretical Studies on 3 Aminoisonicotinic Acid Hydrate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic properties and reactivity of molecules. For 3-Aminoisonicotinic acid, DFT calculations, particularly at levels like B3LYP/6-311++G**, have been employed to determine its optimized geometries and interaction energies with other molecules. researchgate.net
Theoretical calculations have shown that in the gas phase, the neutral form of 3-aminonicotinic acid is energetically more favorable than its zwitterionic (inner salt) form by approximately 92 kJ/mol. researchgate.net However, in an aqueous environment, the zwitterion becomes the preferred form, with an energy difference of 14 kJ/mol. researchgate.net This stabilization of the zwitterion in water is attributed to the strong head-to-tail N–H⋯O hydrogen bonds formed between the amino group and the carboxyl group. researchgate.net
The reactivity and stability of such systems are significantly influenced by intermolecular interactions, particularly hydrogen bonds. DFT calculations can quantify the strength of these interactions. For instance, studies on similar systems, like 3-nitro-1,2,4-triazol-5-one (NTO) complexed with ammonia (B1221849) (NH₃) or water (H₂O), revealed that the interaction with NH₃ is stronger than with H₂O, with corrected intermolecular interaction energies of -37.58 kJ/mol and -30.14 kJ/mol, respectively. researchgate.net This highlights the dominant role of strong hydrogen bonds in the interaction energies. researchgate.net
| Parameter | Value | Significance |
| Energy Difference (Gas Phase) | ~92 kJ/mol | Neutral form is more stable. |
| Energy Difference (Aqueous) | 14 kJ/mol | Zwitterionic form is more stable. researchgate.net |
| NTO-NH₃ Interaction Energy | -37.58 kJ/mol | Indicates strong intermolecular hydrogen bonding. researchgate.net |
| NTO-H₂O Interaction Energy | -30.14 kJ/mol | Shows weaker interaction compared to ammonia. researchgate.net |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Association Processes
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in solution, capturing their movements and interactions over time. These simulations are crucial for understanding association processes, such as the formation of dimers and larger aggregates, in aqueous environments.
MD simulations, in conjunction with DFT calculations, have been utilized to investigate the initial stages of hydrogen bonding and the formation of heterodimers and trimers in aqueous solutions of similar compounds like 2-aminonicotinic acid. mdpi.com These studies reveal that the formation of such complexes is a favorable process, driven by the formation of multiple intermolecular hydrogen bonds. mdpi.com For example, the formation of a trimer involving a maleic acid monoanion and two protonated API (Active Pharmaceutical Ingredient) molecules is facilitated by three intermolecular H-bonds, with a total enthalpy/energy exceeding 70 kJ/mol. mdpi.com
The simulation setup often involves a cubic cell containing the molecules of interest and water molecules to mimic the solution environment. mdpi.com By analyzing the trajectories of the molecules, researchers can gain insights into the stability of different association motifs and the role of the solvent in mediating these interactions.
| System | Key Finding | Methodology |
| 2-Aminonicotinic Acid + Maleic Acid | Heterodimer formation is favorable. | MD Simulations & DFT Calculations mdpi.com |
| Trimer [protonated API—maleic acid monoanion—protonated API] | Formation driven by three strong intermolecular H-bonds (>70 kJ/mol). | MD Simulations & DFT Calculations mdpi.com |
Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding Energetics
The structure, stability, and function of molecular crystals and hydrated systems are fundamentally governed by intermolecular interactions, with hydrogen bonding playing a preeminent role. Theoretical methods provide a quantitative understanding of these forces.
Analysis of crystal structures reveals that molecules like 3-aminoisonicotinic acid form intricate three-dimensional networks through a combination of strong and weak hydrogen bonds. researchgate.net In the crystal structure of zwitterionic 3-aminoisonicotinic acid, head-to-tail N–H⋯O hydrogen bonds create chains, with N⋯O distances ranging from 2.612(3) Å to 3.025(4) Å. researchgate.net These chains are further interconnected by other N–H⋯O and even weaker C–H⋯O hydrogen bonds, resulting in a robust assembly. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are powerful computational tools for identifying and characterizing the nature and strength of various intermolecular interactions. mdpi.com These analyses can distinguish between strong hydrogen bonds (e.g., O-H---O, N-H---O) and weaker interactions (e.g., C-H---O, H---H), providing a detailed picture of the forces stabilizing the molecular assembly. mdpi.com The energetics of these interactions can be further quantified using methods like Natural Bond Orbital (NBO) analysis, which reveals the charge transfer associated with hydrogen bond formation. researchgate.net
| Interaction Type | Typical N⋯O Distance (Å) | Significance in Crystal Packing |
| Strong N–H⋯O | 2.612(3) | Forms primary structural chains. researchgate.net |
| N–H⋯O | 2.738(4) - 3.025(4) | Interconnects primary chains. researchgate.net |
| Weak C–H⋯O | - | Contributes to the overall 3D network. researchgate.net |
Modeling of Proton Transfer Mechanisms in Hydrated Environments
Proton transfer is a fundamental chemical process that is often mediated by water molecules in hydrated systems. Theoretical modeling is essential for elucidating the mechanisms of these reactions, which can occur through different pathways.
In hydrated environments, proton transfer can proceed via a "vehicle" mechanism, where a solvated proton is transported, or a "Grotthuss" mechanism, where a proton hops along a hydrogen-bonded network. nih.gov Computational studies, often combined with spectroscopic techniques, can help distinguish between these mechanisms. For instance, in studies of protonated p-aminobenzoic acid solvated with water, it was shown that the mechanism can switch from vehicle-type to Grotthuss-type as the number of hydrating water molecules increases. nih.gov
DFT calculations can be used to map the potential energy surface of the proton transfer reaction, identifying transition states and intermediates. nih.gov For example, in enzymatic systems, DFT can model the proton transfer from a donor to an acceptor group through a chain of water molecules and amino acid residues. nih.gov These models can predict the feasibility of different proton transfer pathways and the role of the surrounding environment in facilitating the process. nih.gov
| Proton Transfer Mechanism | Description | Controlling Factor |
| Vehicle Mechanism | Transport of a solvated proton (e.g., H₃O⁺). nih.gov | Degree of hydration. nih.gov |
| Grotthuss Mechanism | Proton hopping along a hydrogen-bonded network. nih.gov | Presence of a continuous hydrogen-bonded chain. nih.gov |
Prediction of Spectroscopic Properties and Structural Features
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and the experimental spectrum.
DFT calculations can be used to simulate infrared (IR) and Raman spectra of molecules like 3-Aminoisonicotinic acid. researchgate.net By calculating the harmonic vibrational frequencies, infrared intensities, and Raman activities, theoretical spectra can be generated that show good agreement with experimental data. researchgate.net This allows for the confident assignment of vibrational modes to specific molecular motions. For example, C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region, while C-H in-plane bending frequencies appear between 1300–1000 cm⁻¹. researchgate.net
Furthermore, these calculations can predict other important properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the electronic transitions and charge transfer possibilities within the molecule. researchgate.net The calculated structural parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
| Spectroscopic Property | Computational Method | Key Information Obtained |
| Infrared & Raman Spectra | DFT (e.g., B3LYP/6-31G(d,p)) | Vibrational frequencies, mode assignments. researchgate.net |
| Electronic Properties | DFT | HOMO-LUMO gap, charge transfer analysis. researchgate.net |
| Structural Parameters | DFT | Bond lengths, bond angles for comparison with experimental data. researchgate.net |
Advanced Characterization Methodologies in 3 Aminoisonicotinic Acid Hydrate Research
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 3-Aminoisonicotinic acid, single-crystal X-ray diffraction analysis has revealed that it crystallizes in a zwitterionic form. researchgate.net
Detailed research findings show the compound belongs to the monoclinic crystal system with the space group P2₁/c. In this structure, the proton from the carboxylic acid group transfers to the pyridine (B92270) ring nitrogen, creating a pyridinium (B92312) cation and a carboxylate anion within the same molecule. The crystal packing is dominated by an intricate three-dimensional network of hydrogen bonds. Strong N-H···O hydrogen bonds form between the carboxylate groups and neighboring amino groups, creating chains. researchgate.net Specifically, a very strong "head-to-tail" N-H···O interaction with an N···O distance of 2.612 Å has been identified, which extends along the c-axis of the unit cell. researchgate.net These primary chains are further interconnected by other N-H···O and weaker C-H···O hydrogen bonds, resulting in a stable, tightly packed structure. researchgate.net
Powder X-ray Diffraction (PXRD) serves as a complementary technique. While single-crystal analysis provides the fundamental structure, PXRD is invaluable for routine phase identification, purity assessment, and for studying crystalline changes upon hydration or dehydration. The diffraction pattern of a polycrystalline (powder) sample of 3-Aminoisonicotinic acid hydrate (B1144303) would show characteristic peaks at specific 2θ angles. Any change in the hydration state would lead to a different crystal packing and, consequently, a distinct powder pattern, making PXRD a powerful tool for monitoring solid-state transformations.
Table 1: Crystallographic Data for 3-Aminoisonicotinic Acid (Data sourced from a 2024 study on the zwitterionic form) researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (No. 14) |
| a (Å) | 6.7909(2) |
| b (Å) | 23.9261(7) |
| c (Å) | 7.5103(2) |
| β (°) | 95.265(2) |
| Volume (ų) | 1215.12(6) |
| Z (Molecules per unit cell) | 8 |
| Temperature (K) | 293 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure. These methods are particularly sensitive to the chemical environment and intermolecular interactions, such as hydrogen bonding, which are critical in 3-Aminoisonicotinic acid hydrate.
In the FT-IR spectrum of 3-Aminoisonicotinic acid, the presence of the zwitterionic form is confirmed by the appearance of bands corresponding to the carboxylate (COO⁻) and pyridinium (N⁺-H) groups. The asymmetric and symmetric stretching vibrations of the COO⁻ group typically appear as strong bands in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. iosrjournals.orgscilit.com The N-H stretching vibrations of the amino group (-NH₂) are expected in the 3400-3200 cm⁻¹ range. For the hydrate, a broad absorption band due to the O-H stretching of water molecules would be prominent, typically between 3500 cm⁻¹ and 3200 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary information. The pyridine ring vibrations, particularly the ring breathing modes, are strong and sharp in the Raman spectrum and are sensitive to substitution and protonation. nih.gov The symmetric stretch of the carboxylate group (~1400 cm⁻¹) also gives a strong Raman signal. scilit.com Because the polarizability of water's O-H bond does not change significantly during vibration, water is a weak Raman scatterer, making it an excellent solvent for Raman studies and allowing the molecular fingerprint region to be observed with minimal interference. The combination of FT-IR and Raman allows for a comprehensive vibrational assignment, elucidating the effects of hydration and the extensive hydrogen-bonding network on the molecule's structure. researchgate.net
Table 2: Key Vibrational Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Predominant Technique | Notes |
| 3500-3200 | O-H Stretching (Water of Hydration) | FT-IR | A broad band indicating hydrogen-bonded water. mdpi.com |
| 3400-3200 | N-H Stretching (Amino Group) | FT-IR | Two bands are often visible for the symmetric and asymmetric stretches. |
| ~3100 | N⁺-H Stretching (Pyridinium) | FT-IR / Raman | Often broad due to strong hydrogen bonding. |
| ~1630 | COO⁻ Asymmetric Stretching | FT-IR | A strong indicator of the deprotonated carboxyl group (zwitterion). iosrjournals.org |
| ~1600, ~1570 | C=C / C=N Ring Stretching (Pyridine) | FT-IR / Raman | Characteristic pyridine ring vibrations. nih.gov |
| ~1400 | COO⁻ Symmetric Stretching | Raman / FT-IR | Typically a strong, sharp peak in Raman, confirming the carboxylate. scilit.com |
| ~1000 | Pyridine Ring Breathing | Raman | A sharp, intense band characteristic of the pyridine ring structure. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in the solution state. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
For 3-Aminoisonicotinic acid dissolved in a solvent like DMSO-d₆, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the amino (-NH₂) and carboxylic acid (-COOH) groups. The amino group, being an electron-donating group, tends to shift ortho and para protons upfield (to lower ppm), while the carboxylic acid group is electron-withdrawing. A broad signal corresponding to the labile protons of the amino and carboxylic acid groups would also be observed, which can exchange with residual water in the solvent. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. spectralservice.de The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >165 ppm). rsc.org The carbons of the pyridine ring would have distinct chemical shifts reflecting the influence of the nitrogen atom and the two functional groups. For instance, the carbon atom attached to the carboxylic acid group (C4) and the one attached to the amino group (C3) would be readily identifiable based on their chemical shifts compared to the parent isonicotinic acid. chemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Aminoisonicotinic Acid in DMSO-d₆ (Predicted values based on data from analogous compounds like isonicotinic acid and 3-aminobenzoic acid) rsc.orgchemicalbook.com
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H2 | ~8.2 - 8.4 | - | Downfield due to proximity to ring nitrogen. |
| H5 | ~7.0 - 7.2 | - | Influenced by both amino and carboxyl groups. |
| H6 | ~7.8 - 8.0 | - | Influenced by both amino and carboxyl groups. |
| -COOH | >12.0 (broad) | - | Labile proton, chemical shift is concentration and temperature dependent. |
| -NH₂ | ~5.0 - 6.0 (broad) | - | Labile protons, chemical shift is variable. |
| C2 | - | ~148 - 152 | Adjacent to ring nitrogen. |
| C3 | - | ~145 - 150 | Attached to the electron-donating amino group. |
| C4 | - | ~120 - 125 | Attached to the electron-withdrawing carboxyl group. |
| C5 | - | ~115 - 120 | Shielded by the amino group. |
| C6 | - | ~135 - 140 | Influenced by ring nitrogen. |
| C=O (Carboxyl) | - | ~167 - 170 | Characteristic chemical shift for a carboxylic acid carbon. spectralservice.de |
Scanning Tunneling Microscopy (STM) for Surface-Adsorbed Structures and Hydration Effects
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. researchgate.net It is uniquely suited to study how molecules like 3-Aminoisonicotinic acid arrange themselves on a substrate and how these arrangements are affected by hydration.
In a typical STM experiment, a solution of 3-Aminoisonicotinic acid would be deposited onto an atomically flat, conductive substrate, such as gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net As the solvent evaporates, the molecules self-assemble on the surface, driven by a balance of molecule-substrate and intermolecular interactions. The STM tip scans the surface, and the resulting image reveals the two-dimensional packing structure of the adsorbed molecules. researchgate.net
For 3-Aminoisonicotinic acid, the self-assembly would be directed by hydrogen bonds forming between the amino and carboxylic acid groups of adjacent molecules, as well as potential π-π stacking interactions between the pyridine rings. STM can visualize these ordered monolayers, providing data on the unit cell of the 2D crystal. By varying the tunneling parameters (bias voltage and current), different electronic states of the molecule can be probed, sometimes allowing for the distinction between the pyridine ring and the functional groups. researchgate.net To study hydration effects, water molecules can be co-adsorbed onto the surface. STM can then be used to observe how the presence of water alters the molecular self-assembly, potentially forming new hydrogen-bonded networks that incorporate the water molecules, providing direct visual evidence of the hydration structure at the single-molecule level.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are essential for determining the thermal stability, dehydration, and decomposition behavior of hydrated compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. technion.ac.il For this compound, a TGA thermogram would show a distinct mass loss step at a relatively low temperature (typically below 150°C). This initial step corresponds to the loss of the water of hydration. The percentage of mass lost can be used to confirm the stoichiometry of the hydrate (e.g., a monohydrate, dihydrate, etc.). At higher temperatures, a second, more significant mass loss would occur, corresponding to the decomposition of the anhydrous molecule. kohan.com.tw
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. americanpharmaceuticalreview.com The DSC curve for this compound would show an endothermic peak corresponding to the energy required to remove the water of hydration. This peak's temperature range would correlate with the mass loss step observed in TGA. Following dehydration, another endothermic peak would be observed at a much higher temperature (around 305-310°C), corresponding to the melting and/or decomposition of the compound. sigmaaldrich.cn The combination of TGA and DSC provides a complete picture of the thermal events, including transition temperatures and associated energy changes. mt.com
Table 4: Expected Thermal Events for 3-Aminoisonicotinic Acid Monohydrate
| Technique | Temperature Range (°C) | Event | Observation |
| TGA | 50 - 150 | Dehydration | Mass loss corresponding to one water molecule (~11.5% of total mass for a monohydrate). |
| TGA | >300 | Decomposition | Significant, multi-step mass loss as the organic molecule breaks down. |
| DSC | 50 - 150 | Dehydration | Broad endothermic peak, indicating energy absorbed to release water. nih.gov |
| DSC | ~305 - 310 | Melting / Decomposition | Sharp endothermic peak corresponding to the melting point, likely overlapping with decomposition. sigmaaldrich.cn |
Mass Spectrometry and Elemental Analysis
Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of a compound.
Elemental Analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the molecule. For 3-Aminoisonicotinic acid (C₆H₆N₂O₂), the theoretical composition can be calculated from its molecular formula and atomic weights. Experimental results from an elemental analyzer must match these theoretical values within a narrow margin of error (typically ±0.4%) to confirm the purity and empirical formula of a synthesized batch. researchgate.net
Mass Spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight. The mass spectrum of 3-Aminoisonicotinic acid shows a prominent molecular ion peak at m/z = 138. nist.gov This high-energy ionization technique also causes the molecular ion to break apart into smaller, stable fragment ions. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (∙OH, M-17) and the loss of the entire carboxyl group (∙COOH, M-45). libretexts.org For 3-Aminoisonicotinic acid, key fragments observed in its mass spectrum include ions at m/z 121 (loss of ∙OH, though this is often from the carboxyl group as H₂O), m/z 93 (loss of ∙COOH), and m/z 66, which could result from further fragmentation of the pyridine ring. nist.govnih.gov
Table 5: Elemental Composition and Key Mass Spectrometry Fragments for 3-Aminoisonicotinic Acid
| Analysis Type | Parameter / Fragment | Value / m/z | Notes |
| Elemental Analysis | % Carbon (C) | 52.17% | Calculated for C₆H₆N₂O₂ |
| Elemental Analysis | % Hydrogen (H) | 4.38% | Calculated for C₆H₆N₂O₂ |
| Elemental Analysis | % Nitrogen (N) | 20.28% | Calculated for C₆H₆N₂O₂ |
| Elemental Analysis | % Oxygen (O) | 23.17% | Calculated for C₆H₆N₂O₂ |
| Mass Spectrometry | Molecular Ion [M]⁺˙ | 138 | Corresponds to the molecular weight of the anhydrous compound. nist.gov |
| Mass Spectrometry | [M - H₂O]⁺˙ | 120 | Loss of water from the carboxylic acid. |
| Mass Spectrometry | [M - COOH]⁺ | 93 | Loss of the carboxyl group, resulting in an aminopyridine fragment. nist.gov |
Applications of 3 Aminoisonicotinic Acid and Its Derivatives in Advanced Materials and Chemical Processes
Catalytic Applications
3-Aminoisonicotinic acid and its derivatives have emerged as versatile building blocks in the design of catalysts for a range of chemical transformations. Their inherent structural features, including the presence of both an amino group and a carboxylic acid function on a pyridine (B92270) ring, allow for the creation of sophisticated catalytic systems. chemimpex.com These functionalities provide multiple coordination sites for metal ions and can also participate directly in catalytic cycles through hydrogen bonding and acid-base interactions. chemimpex.commdpi.com
Homogeneous and Heterogeneous Catalysis
The principles of catalysis are broadly categorized into homogeneous and heterogeneous systems, distinguished by the phase of the catalyst relative to the reactants. savemyexams.comwikipedia.org Homogeneous catalysts exist in the same phase as the reactants, often dissolved in a solvent, leading to high activity and selectivity due to the well-defined nature of the active species. wikipedia.org In contrast, heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.com This separation facilitates easier catalyst recovery and recycling, a significant advantage in industrial processes. savemyexams.com
Derivatives of 3-aminoisonicotinic acid have been successfully incorporated into both types of catalytic systems. In homogeneous catalysis, they can act as ligands that modify the properties of a metal center, influencing its reactivity and selectivity. nsf.gov For instance, their derivatives are used in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.com
In the realm of heterogeneous catalysis, 3-aminoisonicotinic acid can be integrated into the structure of metal-organic frameworks (MOFs). researchgate.net These materials possess high surface areas and tunable porosity, making them excellent candidates for catalytic applications. The amino and carboxylic acid groups of the ligand can act as accessible and functionally decorated Lewis basic sites, which can synergistically activate substrates. researchgate.net For example, a cadmium-based MOF functionalized with an amide-containing ligand derived from nicotinic acid demonstrated good catalytic activity in CO2-epoxide cycloaddition and the Biginelli reaction. researchgate.net The amine-functionalized version of this MOF showed even better catalytic performance due to the additional amino sites. researchgate.net
Biomimetic Catalysis (e.g., Mimicking Phosphatase Activity)
Biomimetic catalysis draws inspiration from natural biological systems, aiming to replicate the high efficiency and selectivity of enzymes. nih.gov Protein phosphatases, for example, are enzymes that catalyze the dephosphorylation of proteins, a crucial process in cellular regulation. nih.gov These enzymes utilize metal ions and specific amino acid residues to achieve their catalytic function. nih.gov
Researchers have explored the use of 3-aminoisonicotinic acid derivatives to create synthetic catalysts that mimic the function of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov By designing molecules that can interact with the active site of the target enzyme, it is possible to inhibit its activity, offering a therapeutic strategy. nih.gov The development of 3-phenylpropanoic acid-based inhibitors of PTP1B demonstrates the potential of using small molecules to mimic the interactions of natural substrates. nih.gov
Role of Amino-Functionalized Ligands in Catalytic Efficiency
The presence of an amino group in ligands derived from 3-aminoisonicotinic acid plays a critical role in enhancing catalytic efficiency. nih.gov This enhancement stems from several factors. The amino group can act as a Lewis base, participating in the activation of substrates. researchgate.net It can also serve as a hydrogen-bond donor, which helps to polarize substrates and stabilize reaction intermediates, thereby improving catalytic efficiency. researchgate.net
In a study of copper(II) complexes with amine-functionalized ligands for the aerobic oxidation of alcohols, it was found that complexes with amine sidearms were more effective catalysts than those without. nih.gov The amine sidearm was described as "hemilabile," meaning it can reversibly coordinate to the metal center. nih.gov This hemilability facilitates the coordination of the alcohol substrate, which was identified as the rate-limiting step in the catalytic cycle. nih.gov Furthermore, the amine sidearm can act as an internal base to deprotonate the alcohol and as an acid to facilitate the release of the product. nih.gov The nature of the amine also matters, with aliphatic secondary amines showing greater efficiency than aromatic secondary amines or tertiary amines. nih.gov
A comparative study of two isostructural metal-organic frameworks (MOFs), one with and one without an amino-functionalized dicarboxylate ligand, revealed that the amine-functionalized MOF exhibited superior catalytic performance in both CO2-epoxide cycloaddition and the Biginelli reaction. researchgate.net The presence of the additional amino group provided more active sites for the reaction, leading to higher product yields under moderate conditions. researchgate.net
Table 1: Comparison of Catalytic Performance of MOFs
| Catalyst | Reaction | Product Yield |
| MOF 1 (non-amino-functionalized) | CO2-epoxide cycloaddition | Good |
| MOF 1-NH2 (amino-functionalized) | CO2-epoxide cycloaddition | Excellent |
| MOF 1 (non-amino-functionalized) | Biginelli reaction | Good |
| MOF 1-NH2 (amino-functionalized) | Biginelli reaction | Excellent |
This table is based on the comparative study of isostructural MOFs, where the amine-functionalized framework (1-NH2) consistently showed better catalytic performance. researchgate.net
Adsorption and Separation Technologies
The unique properties of 3-aminoisonicotinic acid and its derivatives also make them valuable in the development of materials for adsorption and separation technologies. The ability to form porous structures and the presence of functional groups that can interact with specific molecules are key to their application in this field.
Gas Adsorption and Purification (e.g., Coal-Bed Methane (B114726), CO2)
The capture and purification of gases are critical for various industrial processes and environmental applications. Metal-organic frameworks (MOFs) have shown great promise in gas adsorption and separation due to their high porosity and tunable structures. researchgate.net The purification of natural gas, which primarily consists of methane along with ethane (B1197151) and propane, is a significant challenge due to the similar physical properties of these hydrocarbons. researchgate.net MOFs with specific pore structures and open metal sites can selectively adsorb larger hydrocarbons, allowing for the purification of methane. researchgate.net
The capture of carbon dioxide (CO2) is another area where materials derived from 3-aminoisonicotinic acid can play a role. The amino groups in functionalized materials can react with CO2, leading to its capture. nih.govrsc.org Aqueous solutions of amino acids have been studied for CO2 capture, with some showing the ability to absorb CO2 from the air. osti.govrsc.org The captured CO2 can then potentially be converted into valuable products like formates. nih.govrsc.org Computational studies have also shown that functionalizing nanoporous materials like MOFs and covalent-organic frameworks (COFs) with amino acids can improve CO2 uptake capacity and selectivity over other gases like nitrogen. nih.gov
Removal of Pollutants (e.g., Cr(VI) from Wastewater)
The removal of heavy metal pollutants from wastewater is a crucial environmental remediation effort. Hexavalent chromium, Cr(VI), is a particularly toxic and carcinogenic pollutant. acs.org Adsorption is considered a superior method for its removal due to its simplicity and lower use of chemicals. researchgate.net
A novel cationic metal-organic framework (MOF), designated NU-56, composed of a zirconium cluster, nickel ions, and 3-aminoisonicotinic acid, has demonstrated remarkable efficiency in removing Cr(VI) from wastewater. acs.org Several factors contribute to its effectiveness, including the presence of exchangeable chloride ions, protonated amino groups on the ligand, and hydroxyl groups on the zirconium cluster. These features work together to capture Cr(VI) under acidic conditions. acs.org The amino-functionalized NU-56 also showed greater structural integrity during the Cr(VI) removal process compared to a similar MOF without the amino groups. acs.org
The adsorption capacity of NU-56 for Cr(VI) was found to be significant, highlighting the potential of such functionalized MOFs as a viable solution for the removal of toxic oxyanions from wastewater. acs.org Other studies have also shown that various materials functionalized with amino groups can be effective in removing Cr(VI) from aqueous solutions. nih.gov
Table 2: Cr(VI) Adsorption Capacity of NU-56
| Adsorbent | Maximum Adsorption Capacity (mg/g) |
| NU-56 | 68 |
This table shows the maximum adsorption capacity of the NU-56 MOF for Cr(VI) as reported in the study. acs.org
Development of Luminescent Materials and Sensors
The unique electronic and structural characteristics of 3-aminoisonicotinic acid and its derivatives make them valuable building blocks in the creation of advanced luminescent materials and sensors. These materials are capable of absorbing energy and re-emitting it as light, a property that is harnessed for various detection and imaging applications. mdpi.com The presence of both a nitrogen-containing heterocyclic ring and amino and carboxylic acid functional groups allows for the fine-tuning of photophysical properties and the coordination with metal ions to form highly structured, functional materials. nih.govnumberanalytics.com
Design of Fluorescent Dyes
While specific fluorescent dyes based solely on 3-aminoisonicotinic acid are not extensively documented in the provided research, the principles of dye design strongly suggest its potential as a core component. The inherent fluorescence of many organic molecules can be modulated by the introduction of functional groups that influence their electronic transitions. The amino group in 3-aminoisonicotinic acid can serve as an electron-donating group, which often enhances fluorescence intensity. mdpi.com
The design of fluorescent dyes often involves creating molecules with a high quantum yield, meaning they efficiently convert absorbed light into emitted light. The structure of 3-aminofluorescein, for example, demonstrates bright emission in certain solvents, and it can be used as a platform for creating fluorescent probes for biochemical research. mdpi.com Similarly, the carboxylic acid group on 3-aminoisonicotinic acid provides a convenient attachment point for conjugation to other molecules, such as biomolecules, without significantly quenching the fluorescence, a critical aspect in the development of targeted fluorescent labels. lumiprobe.com The synthesis of fluorescent-dye-labeled amino acids for in vivo imaging has shown that such derivatives can be stable and effective for tracking purposes. nih.gov
Luminescent Metal Complexes and MOFs for Sensing Applications
The ability of 3-aminoisonicotinic acid to act as a ligand for metal ions has been exploited in the development of luminescent metal complexes and metal-organic frameworks (MOFs) for sensing applications. acs.orgresearchgate.net These materials exhibit luminescence that can be altered in the presence of specific analytes, leading to a detectable signal. numberanalytics.com
A notable example is the cationic metal-organic framework NU-56, which is composed of Zr₆O₈ clusters, Ni²⁺ ions, and 3-aminoisonicotinic acid. acs.orgacs.org This MOF was designed for the removal of hexavalent chromium (Cr(VI)) from wastewater. acs.orgacs.org The amino groups on the 3-aminoisonicotinic acid ligand, along with other structural features, contribute to the efficient capture of Cr(VI) under acidic conditions. acs.org The structural integrity of NU-56 is enhanced by the amino-functionalized ligand compared to its non-functionalized counterpart. acs.org
The principle of using amino-functionalized MOFs as luminescent probes is further illustrated by a framework designed for the highly selective sensing of Fe³⁺ ions. In this case, the amino-functionalized MOF shows a quenching of its luminescence in the presence of Fe³⁺. rsc.org Another example is an amino-functionalized luminescent MOF, FJU-40-NH₂, which acts as a "turn-on" fluorescent sensor for Al³⁺ ions with high sensitivity and selectivity. nih.gov The interaction between the Al³⁺ ions and the amino groups leads to a significant enhancement of fluorescence. nih.gov
The following table summarizes the characteristics of selected luminescent MOFs utilizing amino-functionalized ligands for sensing applications.
Table 1: Examples of Amino-Functionalized Luminescent MOFs for Sensing| MOF Name | Metal Ions | Organic Ligand | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|---|---|
| NU-56 | Zr⁴⁺, Ni²⁺ | 3-Aminoisonicotinic acid | Cr(VI) | Not specified as luminescent sensing | acs.orgacs.org |
| UMCM-1-NH₂ | Not specified | Amino-functionalized ligand | Fe³⁺ | Luminescence quenching | rsc.org |
| FJU-40-NH₂ | Not specified | Amino-functionalized ligand | Al³⁺ | "Turn-on" fluorescence enhancement | nih.gov |
| BUT-39 | Zr⁴⁺ | 4,4',4''-(1H-benzo[d]imidazole-2,4,7-triyl)tribenzoic acid | Cr₂O₇²⁻ | Fluorescence sensing | researchgate.net |
General Principles of Biosensing Platforms
Biosensing platforms are analytical devices that combine a biological component with a physicochemical detector for the detection of a chemical substance. The general principle involves the specific interaction of a target analyte with a biological recognition element, which is then transduced into a measurable signal. In the context of materials derived from 3-aminoisonicotinic acid, the focus is on luminescent or fluorescent biosensors.
The design of these biosensors relies on the "turn-off" or "turn-on" fluorescence mechanism. In a "turn-off" sensor, the presence of the analyte quenches the luminescence of the sensing material. rsc.org Conversely, a "turn-on" sensor exhibits an increase in luminescence upon binding to the target. nih.govrsc.org
For a biosensing platform incorporating a 3-aminoisonicotinic acid-based MOF, the general steps would be:
Immobilization: The luminescent MOF is incorporated into a suitable matrix or coated onto a surface.
Recognition: The target analyte in a sample interacts with the MOF. This interaction can be due to the analyte binding to the metal centers, the organic ligand, or within the pores of the framework. The amino groups of the 3-aminoisonicotinic acid ligand can play a crucial role in this specific recognition. acs.orgnih.gov
Transduction: The binding event causes a change in the photophysical properties of the MOF, leading to either an enhancement or quenching of its luminescence.
Signal Detection: The change in light emission is measured by a detector, and the magnitude of the change is correlated to the concentration of the analyte.
The high sensitivity and selectivity of these platforms stem from the specific chemical and structural nature of the MOF, which can be precisely engineered for a particular target. rsc.orgnih.gov For instance, amino acid-stabilized luminescent gold clusters have been developed for sensing pteridines, important biomarkers, demonstrating the potential of amino-functionalized materials in diagnostic applications. rsc.org
Concluding Remarks and Future Research Directions
Current Challenges in 3-Aminoisonicotinic Acid Hydrate (B1144303) Research
Despite its potential, research on 3-Aminoisonicotinic acid hydrate faces several hurdles that limit its broader application. A primary challenge is the lack of comprehensive, publicly available data on its fundamental properties. Detailed reports on its thermal behavior, a full solubility profile across a range of common solvents, and specific spectroscopic data are not extensively documented in peer-reviewed literature. This scarcity of foundational data can impede the design of new synthetic routes and the prediction of its behavior in various chemical environments.
Furthermore, while its role as a ligand in coordination chemistry is recognized, the exploration of its full coordination capabilities remains limited. The synthesis and characterization of a wide array of metal complexes are necessary to understand its bonding modes and the resulting properties of the coordination compounds. The development of scalable and cost-effective synthesis methods also remains a challenge, hindering its accessibility for large-scale applications. Overcoming these obstacles through systematic characterization and process optimization is crucial for unlocking the full potential of this compound.
Emerging Avenues for Synthetic Innovation
Innovation in the synthesis of 3-Aminoisonicotinic acid and its derivatives is key to advancing its application. Current synthetic strategies often involve multi-step processes that can be inefficient. Future research is likely to focus on the development of more direct and sustainable synthetic methods. This includes the exploration of novel catalytic systems, such as copper-catalyzed amination of halogenated isonicotinic acids, which could offer higher yields and milder reaction conditions.
Another promising avenue is the use of flow chemistry for its synthesis. Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, consistency, and scalability. Furthermore, derivatization of the amino and carboxylic acid groups opens up a vast chemical space for creating new molecules. For instance, its use in the synthesis of amides, esters, and more complex heterocyclic systems is an active area of research. The methyl ester of 3-aminoisonicotinic acid, for example, is a known intermediate in the synthesis of potential anti-tuberculosis agents and PI3 kinase inhibitors.
Potential for Novel Functional Materials Development
The bifunctional nature of this compound makes it an excellent candidate for the development of novel functional materials. Its ability to act as a linker in the formation of metal-organic frameworks (MOFs) is a particularly exciting area. MOFs constructed from this ligand could exhibit interesting properties for gas storage and separation, catalysis, and chemical sensing. The amino group within the MOF structure can be post-synthetically modified, allowing for the fine-tuning of the material's properties for specific applications, such as enhancing the selective capture of CO2 or other gases.
Beyond MOFs, 3-Aminoisonicotinic acid can be incorporated into polymers to create materials with enhanced thermal stability or specific binding capabilities. Its rigid pyridine (B92270) core and hydrogen-bonding groups can contribute to the formation of ordered supramolecular structures. These materials could find applications in areas such as membrane technology, electronics, and biomedical devices. The development of such materials relies on a deeper understanding of the structure-property relationships, which is a key direction for future research.
Interdisciplinary Research Prospects and Integration with Advanced Technologies
The future of this compound research lies in its integration with other scientific disciplines and advanced technologies. In medicinal chemistry, its use as a scaffold for the design of new therapeutic agents continues to be a major driver of research. Its structural motifs are found in molecules targeting a range of diseases, and computational modeling can be used to design new derivatives with improved efficacy and selectivity.
Collaboration with materials scientists and engineers will be essential for translating its potential into practical applications. For example, the integration of MOFs derived from this ligand into sensor devices or catalytic reactors requires expertise in device fabrication and engineering. Furthermore, the use of high-throughput screening methods could accelerate the discovery of new materials and catalysts based on this compound. As analytical techniques become more sophisticated, we can expect a more detailed understanding of the complex chemical and physical phenomena involving this compound, paving the way for the next generation of advanced materials and technologies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for obtaining high-purity 3-aminoisonicotinic acid hydrate, and how are critical parameters controlled?
- Methodological Answer : Synthesis typically involves carboxylation or amination of isonicotinic acid derivatives under controlled pH and temperature. For single-crystal formation, solvothermal methods with DMF or HCl additives are used to stabilize zwitterionic forms . Key parameters include reaction time (e.g., 48 hours at 85°C) and acid concentration (e.g., 4 M HCl) to prevent byproduct formation . Purity is verified via melting point (287–291°C) and elemental analysis .
Q. How is the zwitterionic nature of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : X-ray crystallography reveals planar zwitterionic structures with protonated amino (N–H) and deprotonated carboxylate (C–O) groups. Bond distances (e.g., C–O < 1.27 Å) and hydrogen bonding networks (N–H⋯O, 2.61–3.32 Å) are critical indicators . FTIR and NMR further validate protonation states and hydrogen bonding interactions .
Q. What experimental precautions are necessary for handling this compound in aqueous solutions?
- Methodological Answer : The compound’s stability in water is pH-dependent. Buffered solutions (e.g., HEPES pH 7.4) are recommended to avoid zwitterion destabilization. Hydration effects should be monitored via dynamic light scattering (DLS) or thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How does this compound function as a linker in bimetallic MOFs, and what catalytic advantages does it offer?
- Methodological Answer : In Hf–Ni MOFs, the pyridine ring coordinates with Ni²⁺, forming cubic nanocages with Hf–OH–Hf catalytic sites. These MOFs selectively hydrolyze P–O bonds (e.g., pNPP) in HEPES buffer at pH 7.4, achieving 10× higher rates than monometallic analogs due to reduced steric hindrance . Synchrotron XRD and XAS validate metal coordination environments .
Q. What computational methods predict the stability of zwitterionic vs. neutral forms of this compound?
- Methodological Answer : Density functional theory (DFT) at the ωB97XD/6–311++G level calculates energy differences. In the gas phase, the neutral form is more stable by ~92 kJ/mol, but solvation models (e.g., COSMO) show zwitterionic dominance in water (ΔE = +14 kJ/mol) due to hydrogen bonding . MD simulations track proton transfer dynamics .
Q. How do MOFs incorporating this compound achieve selective gas adsorption (e.g., CO₂/C₂H₂ over CH₄)?
- Methodological Answer : In [Cu(aina)₂(DMF)]·DMF, amino groups enhance dipole interactions with CO₂ and C₂H₂. Adsorption isotherms and breakthrough experiments show selectivity ratios of 12.5 (CO₂/CH₄) and 9.8 (C₂H₂/CH₄) at 298 K. Grand Canonical Monte Carlo (GCMC) simulations model pore affinity .
Q. How can contradictions in catalytic performance between MOF variants be resolved?
- Methodological Answer : Discrepancies in hydrolysis rates (e.g., Hf–Ni vs. Hf UiO-66) arise from structural rigidity and active site accessibility. In situ IR spectroscopy and kinetic isotope effects (KIEs) differentiate rate-limiting steps. Controlled defect engineering via acid modulation improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
